REACTION_CXSMILES
|
C(Br)[Br:2].[Br-:4].[K+:5]>>[Br-:2].[Br-:4].[Br-:2].[K+:5].[K+:5].[K+:5].[K+:5].[Br-:2].[Br:4][Br:2] |f:1.2,3.4.5.6.7.8,9.10|
|
Name
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methylene-1,2-dioxybenzene
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(Br)Br
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500mL three-necked flask equipped with a dropping funnel, condenser
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Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Br-].[Br-].[K+].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
[K+].[Br-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
BrBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |